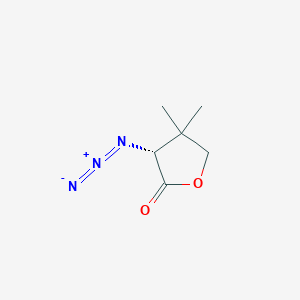![molecular formula C13H26N2O2S2 B12592935 3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) CAS No. 648435-34-1](/img/structure/B12592935.png)
3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) is a complex organic compound known for its unique structural features and versatile applications. This compound belongs to the class of oxazolidines, which are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring. The presence of sulfur atoms linked by methylene bridges adds to its distinctiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) typically involves the reaction of 4,4-dimethyl-1,3-oxazolidine with formaldehyde and a sulfur-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or sulfides.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) involves its interaction with molecular targets through its sulfur and oxazolidine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes, contributing to its bioactive properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Another compound with methylene bridges but with cyclohexylamine groups instead of oxazolidine rings.
3,3’-Methylenebis[5-methyloxazolidine]: A similar oxazolidine compound with different substituents.
Uniqueness
3,3’-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine) stands out due to the presence of sulfur atoms, which impart unique reactivity and properties
Eigenschaften
CAS-Nummer |
648435-34-1 |
|---|---|
Molekularformel |
C13H26N2O2S2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
3-[(4,4-dimethyl-1,3-oxazolidin-3-yl)methylsulfanylmethylsulfanylmethyl]-4,4-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H26N2O2S2/c1-12(2)5-16-7-14(12)9-18-11-19-10-15-8-17-6-13(15,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
PWCZFTRMZGOJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCN1CSCSCN2COCC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
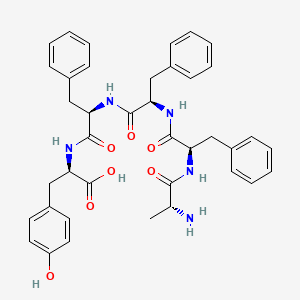

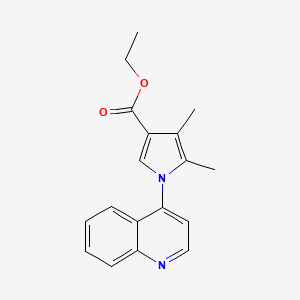
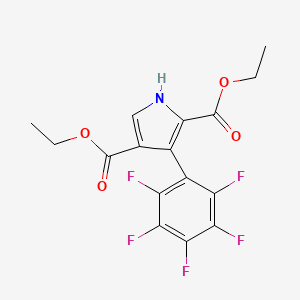
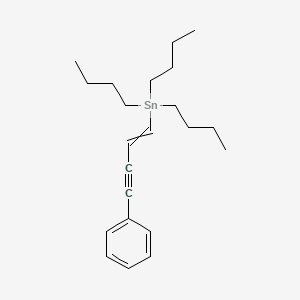
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea](/img/structure/B12592893.png)
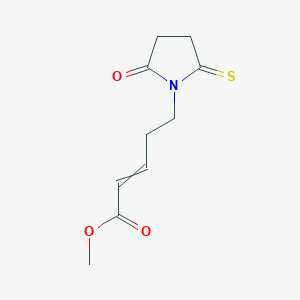
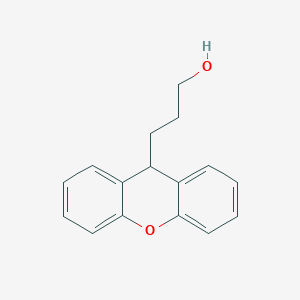
![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
